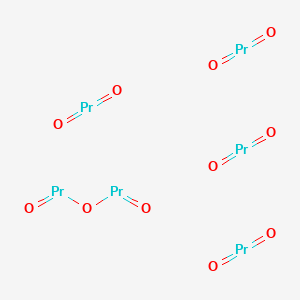

Praseodymium(III,IV) oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Praseodymium(III,IV) oxide is an inorganic compound with the formula Pr6O11 . It is insoluble in water and has a cubic fluorite structure . It is the most stable form of praseodymium oxide at ambient temperature and pressure . It is used in pigment in glass, optic, and ceramic industries .

Synthesis Analysis

Praseodymium oxide nanoparticles are generally produced via solid-state methods such as thermolysis, molten salt method, calcination, or precipitation . Typically, praseodymium nitrate Pr(NO3)3·6H2O or praseodymium hydroxide Pr(OH)3 is heated at high temperatures (usually above 500 °C) under air to give this compound .Molecular Structure Analysis

Pr6O11 adopts a cubic fluorite crystal structure, measured by XRD, TEM, and SEM methods . It can be considered an oxygen-deficient form of praseodymium(IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr(III) and Pr(IV) .Chemical Reactions Analysis

The multiple oxidation states of Pr(III) and Pr(IV) allow rapid regeneration of the active catalyst species involving a peroxide anion O2−2 . Praseodymium(IV) oxide can be produced by boiling Pr6O11 in water or acetic acid .Physical and Chemical Properties Analysis

This compound has a molar mass of 1021.44 g/mol, appears as a dark brown powder, and has a density of 6.5 g/mL . It has a melting point of 2,183 °C and a boiling point of 3,760 °C .Applications De Recherche Scientifique

1. Chemistry and Stability of Praseodymium Fluorides

Praseodymium oxide, particularly in its +IV oxidation state, is integral to the study of lanthanide chemistry. Research conducted by Vent‐Schmidt and Riedel (2015) focused on the stability of Praseodymium fluorides, such as PrF4, through theoretical and experimental approaches, including matrix-isolation techniques (Vent‐Schmidt & Riedel, 2015).

2. Molecular Complexes and Oxidation States

Willauer et al. (2020) demonstrated that praseodymium can achieve a +IV oxidation state in molecular complexes. Their research provided insights into the unique oxidation states of lanthanides, contributing significantly to the field of inorganic chemistry (Willauer et al., 2020).

3. Praseodymium Oxide in Semiconductor Processing

Schmeißer (2003) explored the use of Praseodymium sequioxide (Pr2O3) as a potential gate dielectric material for sub-0.1μm CMOS technology, focusing on the interaction mechanism at the silicon substrate interface. This study is crucial for the integration of hetero-oxides in semiconductor processing (Schmeißer, 2003).

4. Dielectric Properties in Electronics

Research by Nigro et al. (2003) on the dielectric properties of Praseodymium oxide films highlights its potential in electronics. The study reported a high dielectric constant, making Pr2O3 a candidate for applications in metal-oxide-semiconductor capacitors (Nigro et al., 2003).

5. Photocatalytic Applications

Zinatloo-Ajabshir and Salavati‐Niasari (2015) developed nanocrystalline praseodymium oxide with promising photocatalytic properties, demonstrating its effectiveness in the degradation of organic contaminants under ultraviolet light (Zinatloo-Ajabshir & Salavati‐Niasari, 2015).

6. Electrochemical Energy Storage

Wang et al. (2011) synthesized praseodymium oxide/polypyrrole nanocomposites, highlighting their potential in electrochemical energy storage, particularly in supercapacitors. This study demonstrates the utility of praseodymium oxide in developing advanced energy storage materials (Wang et al., 2011).

Mécanisme D'action

Target of Action

Praseodymium(III,IV) oxide, also known as MFCD00011178, is primarily used in the field of chemical catalysis . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . The compound’s primary targets are therefore the reactants in these catalytic processes.

Mode of Action

This compound has a cubic fluorite structure . It can be considered an oxygen-deficient form of praseodymium(IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr(III) and Pr(IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity . The exact mechanism of its interaction with its targets and the resulting changes are yet to be discovered .

Biochemical Pathways

It plays a crucial role in various chemical reactions, particularly in catalysis . The downstream effects of these reactions can vary widely depending on the specific reaction and the reactants involved.

Pharmacokinetics

This compound is an inorganic compound and is insoluble in water It’s worth noting that the compound is a dark brown powder with a density of 65 g/mL .

Result of Action

The primary result of this compound’s action is its ability to catalyze various chemical reactions . The specific molecular and cellular effects of the compound’s action depend on the nature of the reaction being catalyzed.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s catalytic performance can be improved by using it in conjunction with a promoter such as sodium or gold . Additionally, the physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .

Safety and Hazards

Orientations Futures

Praseodymium(III,IV) oxide has a number of potential applications in chemical catalysis . It is also a promising material for many potential applications in nanodevices and microelectronics . Recent research has explored the synergistic effects of nitrogen-doped carbon and praseodymium oxide in electrochemical water splitting .

Analyse Biochimique

Biochemical Properties

The multiple oxidation states of Pr(III) and Pr(IV) allow rapid regeneration of the active catalyst species involving a peroxide anion O2−2 .

Molecular Mechanism

It is known that the Pr ions in Praseodymium(III,IV) oxide are in a mixed valency state Pr(III) and Pr(IV), which gives the oxide its many useful properties for its catalytic activity .

Temporal Effects in Laboratory Settings

It is known that this compound is the most stable form of praseodymium oxide at ambient temperature and pressure .

Dosage Effects in Animal Models

It is known that the lethal dose or concentration (LD, LC) of this compound is 5000 mg·kg−1 in rats .

Transport and Distribution

Propriétés

IUPAC Name |

dioxopraseodymium;oxo(oxopraseodymiooxy)praseodymium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/11O.6Pr |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICMLAQRDYRMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]O[Pr]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O11Pr6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12037-29-5 |

Source

|

| Record name | Praseodymium(III,IV) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8253343.png)

![1-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B8253394.png)

![1-[2-Methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B8253402.png)

![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)